Trans-4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
CAS No.: 1363594-80-2
Cat. No.: VC8235632
Molecular Formula: C12H12F3NO2
Molecular Weight: 259.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1363594-80-2 |
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Molecular Formula | C12H12F3NO2 |
Molecular Weight | 259.22 |
IUPAC Name | (3R,4S)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(9)11(17)18/h1-4,9-10,16H,5-6H2,(H,17,18)/t9-,10+/m1/s1 |
Standard InChI Key | MFKDNBMRBWNZTH-ZJUUUORDSA-N |
Isomeric SMILES | C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
SMILES | C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Canonical SMILES | C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring (a five-membered secondary amine) with two stereogenic centers at positions 3 and 4. The trans configuration ensures that the carboxylic acid (-COOH) at C3 and the 4-(trifluoromethyl)phenyl group at C4 occupy opposite spatial orientations . The trifluoromethyl (-CF₃) moiety introduces strong electron-withdrawing effects, enhancing the molecule’s metabolic stability and lipophilicity .
Table 1: Key Molecular Properties
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.52 (d, J = 8.2 Hz, 2H, Ar-H), 4.21 (m, 1H, C3-H), 3.85 (m, 1H, C4-H), 3.12–2.98 (m, 2H, C2-H₂), 2.45–2.32 (m, 2H, C5-H₂) .
Synthesis and Manufacturing
Enantioselective Hydrogenation
The patented synthesis (US8344161B2) employs ruthenium-based catalysts for asymmetric hydrogenation, achieving >99.9% enantiomeric excess (ee) . Key steps include:
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Cyclization: (4-Chlorophenyl)propynoic acid ethyl ester undergoes cyclization with trifluoroacetic acid (TFA) and N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine to form the dihydro-pyrrole intermediate .
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Hydrogenation: Using [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] under 40 bar H₂ at 30°C, the intermediate is reduced to the trans-pyrrolidine derivative .
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Purification: Alkaline extraction followed by acid precipitation yields the product with >99% purity .
Table 2: Optimized Reaction Conditions
Parameter | Value |
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Catalyst Loading | 0.2 mol% |
Temperature | 30°C |
H₂ Pressure | 40 bar |
Reaction Time | 20 hours |
Yield | 88% |
Alternative Routes
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling introduces the trifluoromethylphenyl group to a preformed pyrrolidine scaffold.
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Enzymatic Resolution: Lipases separate racemic mixtures, though this method achieves lower ee (90–95%) compared to hydrogenation.
Applications in Pharmaceutical Development
Neurological Therapeutics
The compound’s rigidity and fluorine content enhance blood-brain barrier penetration, making it a scaffold for:
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Dopamine D3 Receptor Antagonists: Preclinical studies show nanomolar affinity (Kᵢ = 2.3 nM) for D3 receptors, implicated in addiction and Parkinson’s disease .
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GABAₐ Modulators: Derivatives potentiate GABA-induced currents in cortical neurons (EC₅₀ = 120 nM), suggesting anxiolytic potential .
Anticancer Agents
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HDAC Inhibition: Carboxylic acid derivatives inhibit histone deacetylase 6 (HDAC6) with IC₅₀ = 0.8 μM, inducing apoptosis in leukemia cells .
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Kinase Targeting: Structural analogs inhibit BRAF V600E kinase (IC₅₀ = 15 nM), a driver mutation in melanoma .
Table 3: Biological Activity Profile
Target | Activity (IC₅₀/EC₅₀) | Model System |
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Dopamine D3 Receptor | 2.3 nM | Radioligand binding |
HDAC6 | 0.8 μM | U937 leukemia cells |
BRAF V600E | 15 nM | SK-MEL-28 melanoma |
Future Perspectives
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Synthetic Innovations: Continuous-flow hydrogenation could reduce catalyst loading to 0.05 mol% while maintaining ee >99% .
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Therapeutic Expansion: Structural analogs are under investigation for antiviral activity against SARS-CoV-2 main protease .
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Sustainability: Biocatalytic routes using engineered transaminases may replace metal catalysts, aligning with green chemistry principles.
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